molecular formula C10H10S2 B1582012 3,3'-Dimethyl-2,2'-bithiophene CAS No. 67984-20-7

3,3'-Dimethyl-2,2'-bithiophene

Cat. No.: B1582012
CAS No.: 67984-20-7
M. Wt: 194.3 g/mol
InChI Key: JZAXSONNGUOWCS-UHFFFAOYSA-N
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Description

3,3'-Dimethyl-2,2'-bithiophene is a useful research compound. Its molecular formula is C10H10S2 and its molecular weight is 194.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical and Optical Properties

3,3'-Dimethyl-2,2'-bithiophene has been utilized in the synthesis of poly(3-methylthiophenes) through electrochemical polymerization. These polymers exhibit distinct optical properties, which have been studied in depth. The optical characteristics of the resulting polymers are influenced by the conformation of the starting dimers, as analyzed through force field MMP2 calculations (Arbizzani et al., 1992).

Synthesis and Structural Analysis

Research has been conducted on the synthesis and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates, including 3,3'-dimethyl variants. Single-crystal X-ray structural analysis of these compounds reveals insights into their conformation and the impact of substitution patterns on their structure (Pomerantz et al., 2002).

Theoretical Investigation of Torsional Potential

A theoretical investigation into the torsional potential curve of this compound has been carried out, employing methodologies like MP2 and DFT. This study provides insights into the conformational properties of the compound, highlighting the importance of considering correlation energy contributions (Bongini & Bottoni, 1999).

Conformational Analysis and Molecular Structure

The conformational analysis and molecular structure of various alkylthio-substituted bithiophenes, including 3,3'-dimethylthio variants, have been investigated. Theoretical and experimental approaches were used to understand their structural and electronic properties, providing valuable information for designing advanced materials (Dicesare et al., 1998).

Properties

IUPAC Name

3-methyl-2-(3-methylthiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S2/c1-7-3-5-11-9(7)10-8(2)4-6-12-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAXSONNGUOWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=C(C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349010
Record name 3,3'-Dimethyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67984-20-7
Record name 3,3'-Dimethyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key conformational characteristics of 3,3'-Dimethyl-2,2'-bithiophene as determined by computational studies?

A1: Computational studies employing MP2 and DFT (B3LYP and BLYP) methods with the 6-31G* basis set revealed that this compound exhibits both a syn-gauche and an anti-gauche conformational minimum. [] This contradicts previous Hartree-Fock (HF) computations that did not identify these minima. These findings are supported by X-ray structural investigations and UV data. []

Q2: How does methylation affect the structure and conformational properties of bithiophene?

A2: Methylation at the β-positions of bithiophene, specifically in the case of this compound and 3,4'-Dimethyl-2,2'-bithiophene, significantly influences the molecule's geometry, inter-ring twist angle, and overall conformational properties. [] This highlights the important role of methyl substitution in modulating the structural flexibility of these compounds.

Q3: Why are DFT methods, particularly B3LYP, considered more suitable than HF methods for studying oligothiophenes and polythiophenes?

A3: DFT methods, especially the hybrid B3LYP functional, are favored over HF methods for investigating the conformational properties of oligothiophenes and polythiophenes because they more accurately account for electron correlation energy contributions. [] This is crucial for obtaining results consistent with experimental observations, such as the presence of specific conformational minima in this compound.

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